

Stachartin B: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: Stachartin B

Cat. No.: B1163458

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Introduction

Stachartin B is a phenylspirodrimane-type meroterpenoid isolated from the fungus *Stachybotrys chartarum*. Phenylspirodrimanes are a class of natural products known for their diverse and interesting biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a detailed overview of the known physicochemical properties and solubility of **Stachartin B**, intended to support research and drug development efforts. The information herein is compiled from available scientific literature and chemical databases.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for **Stachartin B** are summarized in the table below.

Property	Value	Data Source
Molecular Formula	C ₂₃ H ₃₀ O ₅	InvivoChem[1]
Molecular Weight	386.48 g/mol	InvivoChem[1]
Exact Mass	386.209324 g/mol	InvivoChem[1]
Appearance	White amorphous powder	Deduced from related compounds
LogP (octanol-water partition coefficient)	4.3	InvivoChem[1]
Hydrogen Bond Donor Count	2	InvivoChem[1]
Hydrogen Bond Acceptor Count	5	InvivoChem[1]
Rotatable Bond Count	3	InvivoChem[1]
Topological Polar Surface Area (TPSA)	75.9 Å ²	Calculated
CAS Number	1978388-55-4	InvivoChem[1]

Solubility Profile

The solubility of a compound is a crucial factor in its formulation and bioavailability. Detailed quantitative solubility data for **Stachartin B** in common laboratory solvents is not extensively reported in the public domain. However, based on its chemical structure and information for related compounds, a qualitative solubility profile can be inferred.

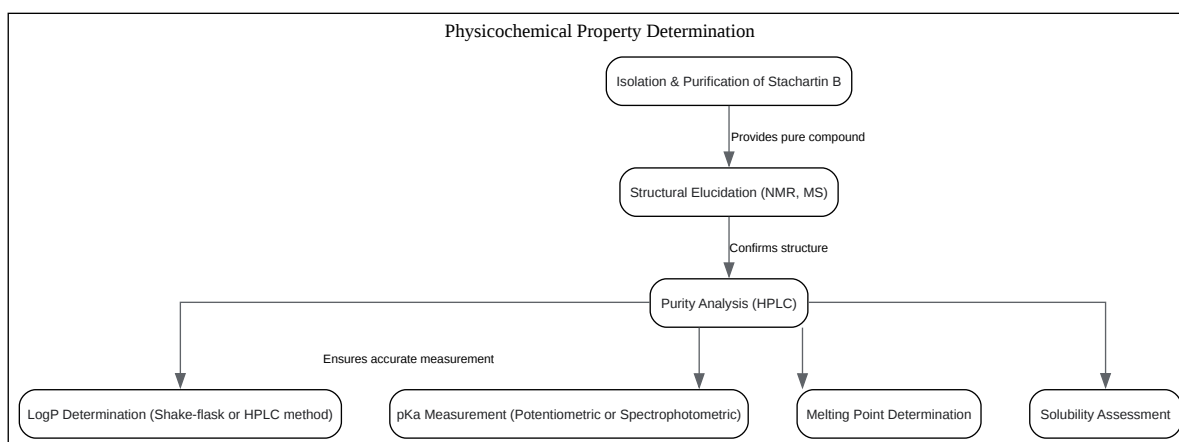
Solvent	Solubility	Remarks
DMSO (Dimethyl Sulfoxide)	Likely soluble	Phenylspirodrimanes are generally soluble in DMSO.
Methanol	Likely soluble	Commonly used for initial dissolution of similar natural products.
Ethanol	Moderately soluble	May require warming or sonication for complete dissolution.
Water	Poorly soluble	The high LogP value suggests low aqueous solubility.
Aqueous Buffers (e.g., PBS)	Poorly soluble	Solubility is expected to be low at physiological pH.

For in vivo studies, formulation strategies such as co-solvents (e.g., PEG400, Tween 80) or vehicle-based suspensions (e.g., carboxymethyl cellulose) are often necessary to achieve appropriate concentrations for administration.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties of **Stachartin B**, based on standard laboratory practices for the characterization of natural products. The specific details for **Stachartin B** would be found in the primary literature: Chunyu W-X, et al. Stachartins A–E, Phenylspirodrimanes from the Tin Mine Tailings-Associated Fungus *Stachybotrys chartarum*. *Helvetica Chimica Acta*. 2016;99(8):583-587.

Determination of Physicochemical Properties Workflow



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Caption: Generalized workflow for the determination of physicochemical properties of a purified natural product like **Stachartin B**.

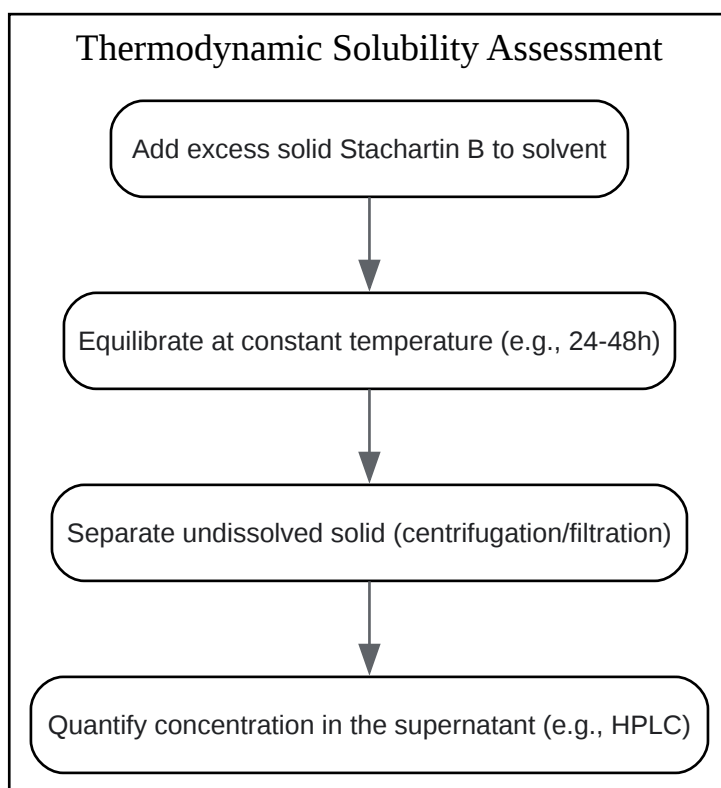
Structure Elucidation by NMR and Mass Spectrometry

- **High-Resolution Mass Spectrometry (HRMS):** The exact mass of **Stachartin B** is determined using an HRMS instrument (e.g., Q-TOF or Orbitrap) to confirm the molecular formula. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via electrospray ionization (ESI).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure of **Stachartin B**.

LogP Determination (Shake-Flask Method)

- Prepare a saturated solution of **Stachartin B** in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously for a set period (e.g., 24 hours) to reach equilibrium.
- The two phases are separated by centrifugation.
- The concentration of **Stachartin B** in each phase is determined using a suitable analytical method, such as HPLC-UV.
- The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Assessment (Thermodynamic Solubility)



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Caption: A simplified workflow for determining the thermodynamic solubility of **Stachartin B**.

- An excess amount of solid **Stachartin B** is added to a known volume of the solvent of interest (e.g., water, PBS, ethanol).
- The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- The undissolved solid is removed by centrifugation and/or filtration.
- The concentration of **Stachartin B** in the clear supernatant is quantified using a validated analytical method, typically HPLC-UV.

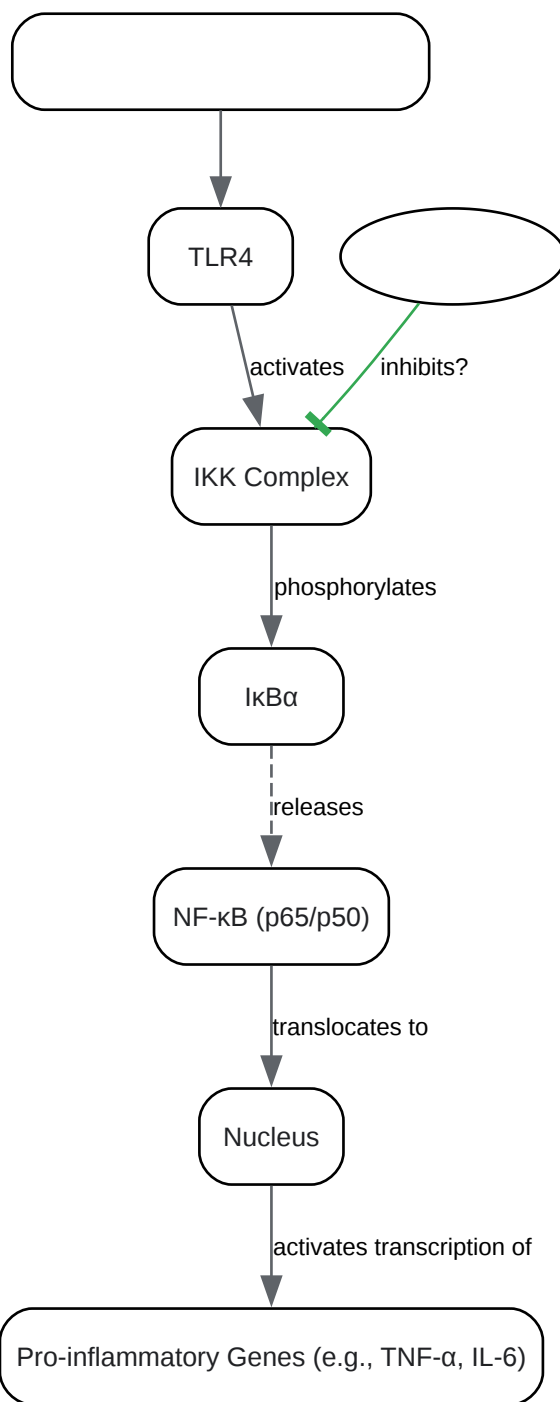
Potential Biological Activity and Signaling Pathways

While specific biological activities for **Stachartin B** are not extensively documented, other phenylspirodrimanes isolated from *Stachybotrys chartarum* have demonstrated cytotoxic and anti-inflammatory properties.[2][3] It is plausible that **Stachartin B** shares similar biological activities.

Proposed Anti-inflammatory Signaling Pathway

Many natural products with anti-inflammatory effects exert their action by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism by which **Stachartin B** could inhibit inflammation.

Proposed Anti-inflammatory Mechanism of Stachartin B

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Caption: Proposed inhibitory effect of **Stachartin B** on the NF-κB signaling pathway.

Conclusion

Stachartin B is a lipophilic meroterpenoid with a molecular structure that suggests potential for interesting biological activities. Its poor aqueous solubility necessitates the use of enabling formulation strategies for preclinical and clinical development. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists engaged in the study of this and related natural products.

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References

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